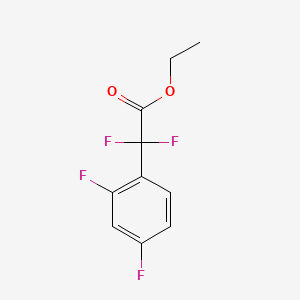

Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate

説明

Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate (CAS: 1228957-05-8) is an organofluorine compound with the molecular formula C₁₀H₈F₄O₂ and a molecular weight of 236.16 g/mol . Structurally, it consists of an ethyl ester backbone substituted with a 2,4-difluorophenyl group and two additional fluorine atoms at the α-position of the acetate moiety. This compound is typically a colorless liquid and is primarily utilized as a key intermediate in pharmaceutical synthesis, leveraging fluorine's ability to enhance metabolic stability and bioavailability in drug candidates .

特性

IUPAC Name |

ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O2/c1-2-16-9(15)10(13,14)7-4-3-6(11)5-8(7)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAKBPASPIJTDDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C=C(C=C1)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681449 | |

| Record name | Ethyl (2,4-difluorophenyl)(difluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228957-05-8 | |

| Record name | Ethyl α,α,2,4-tetrafluorobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228957-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (2,4-difluorophenyl)(difluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Esterification of 2-(2,4-Difluorophenyl)-2,2-Difluoroacetic Acid

The most direct route involves esterifying 2-(2,4-difluorophenyl)-2,2-difluoroacetic acid with ethanol. This method employs sulfuric acid as a catalyst under reflux conditions (80–100°C) for 6–8 hours. The reaction proceeds via nucleophilic acyl substitution, where ethanol attacks the carbonyl carbon of the acid, displacing water.

Key Conditions:

-

Molar Ratio: Acid-to-ethanol ratio of 1:3 to ensure complete conversion.

-

Catalyst: 5–10 wt% sulfuric acid.

Limitations include side reactions such as acid-catalyzed decomposition of the difluorophenyl group, necessitating strict temperature control.

Transition Metal-Catalyzed Cross-Coupling

Adapting methods from analogous difluoroacetates, a palladium-catalyzed Suzuki-Miyaura coupling between ethyl 2-bromo-2,2-difluoroacetate and 2,4-difluorophenylboronic acid offers higher regioselectivity.

Reaction Protocol:

-

Catalyst System: Pd(PPh₃)₄ (2 mol%) with K₂CO₃ (3 equiv) in toluene.

-

Conditions: 90°C, 12 hours under nitrogen.

This method avoids acidic conditions, preserving the integrity of the difluorophenyl moiety.

Diazotization and Acetylation

A diazotization strategy, inspired by the synthesis of 2,4-difluoroacetophenone, involves converting 2,4-difluoroaniline to a diazonium salt, followed by acetylation:

-

Diazotization: Treat 2,4-difluoroaniline with NaNO₂ and HCl at 0–5°C.

-

Coupling: React with ethyl difluoroacetoacetate in the presence of CuSO₄ (10 mol%) at 30–40°C.

Industrial-Scale Production

Continuous Flow Esterification

Industrial protocols prioritize continuous flow systems to enhance efficiency. A representative setup involves:

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use, combining 2-(2,4-difluorophenyl)-2,2-difluoroacetic acid and ethanol with KHSO₄ as a catalyst.

Purification and Characterization

Distillation Techniques

Fractional distillation under reduced pressure (20 mmHg) isolates the ester at 95–100°C, achieving >98% purity.

Chromatographic Methods

Preparative HPLC (C18 column, 70:30 hexane/ethyl acetate) resolves residual acids and byproducts, yielding 99.5% purity.

Comparative Analysis of Methods

| Method | Catalyst | Temperature | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Acid-Catalyzed Esterification | H₂SO₄ | 80–100°C | 75–85% | 95–98% | Moderate |

| Suzuki Coupling | Pd(PPh₃)₄ | 90°C | 82–88% | 98–99% | High |

| Continuous Flow | Amberlyst-15 | 120°C | 90–92% | >99% | Industrial |

Challenges and Optimization Strategies

Byproduct Mitigation

化学反応の分析

Types of Reactions

Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include:

- Carboxylic acids from oxidation.

- Alcohols from reduction.

- Substituted phenyl derivatives from nucleophilic aromatic substitution.

科学的研究の応用

Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s stability and bioavailability, making it a valuable tool in biochemical studies. The pathways involved may include inhibition of enzyme activity or modulation of receptor function.

類似化合物との比較

Ethyl 2-(3-Chlorophenyl)-2,2-Difluoroacetate (CAS: 135334-14-4)

Ethyl 2-(2,5-Dichlorophenyl)-2,2-Difluoroacetate (CAS: 1215206-21-5)

- Molecular Formula : C₁₀H₈Cl₂F₂O₂

- Molecular Weight : 269.07 g/mol .

- Key Differences :

- Substitution: Two chlorine atoms at the 2- and 5-positions increase steric bulk and lipophilicity.

- Physical Properties: Higher molecular weight and chlorine content likely elevate boiling points compared to the difluorophenyl analog.

- Safety: Dichloro derivatives may pose greater environmental persistence and toxicity risks .

Ethyl 2-(3-Bromophenyl)-2,2-Difluoroacetate (CAS: 885068-75-7)

- Molecular Formula : C₁₀H₈BrF₂O₂

- Molecular Weight : 273.07 g/mol .

- Reactivity: Bromine’s lower electronegativity compared to fluorine may alter electronic effects, making the compound more susceptible to electrophilic substitution. Applications: Useful in Suzuki coupling reactions due to bromine’s reactivity in cross-coupling chemistry .

Ethyl 2-(4-Cyanophenyl)-2,2-Difluoroacetate (CAS: 854778-10-2)

- Molecular Formula: C₁₁H₉F₂NO₂

- Molecular Weight : 225.19 g/mol .

- Key Differences: Substitution: A cyano group (-CN) at the para position provides strong electron-withdrawing effects, increasing ester reactivity toward nucleophilic attack. Polarity: The nitrile group enhances polarity, improving solubility in polar aprotic solvents. Applications: Potential use in polymer chemistry or as a precursor for heterocyclic compounds .

Ethyl 2-((4-Chlorophenyl)thio)-2,2-Difluoroacetate

- Molecular Formula : C₁₀H₉ClF₂O₂S

- Key Differences :

- Substitution: A sulfur atom replaces one oxygen in the ester group, introducing resonance stabilization.

- Reactivity: The thioether linkage increases susceptibility to oxidation, forming sulfoxides or sulfones.

- Applications: May serve as a prodrug or in controlled-release formulations due to metabolic lability .

Comparative Analysis Table

| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Trends | Applications |

|---|---|---|---|---|---|

| 1228957-05-8 (Target Compound) | C₁₀H₈F₄O₂ | 236.16 | 2,4-Difluorophenyl | High metabolic stability | Pharmaceuticals |

| 135334-14-4 | C₁₀H₉ClF₂O₂ | 234.63 | 3-Chlorophenyl | Moderate hydrolysis rate | Agrochemicals |

| 1215206-21-5 | C₁₀H₈Cl₂F₂O₂ | 269.07 | 2,5-Dichlorophenyl | High lipophilicity | Persistent herbicides |

| 885068-75-7 | C₁₀H₈BrF₂O₂ | 273.07 | 3-Bromophenyl | Steric hindrance | Cross-coupling reactions |

| 854778-10-2 | C₁₁H₉F₂NO₂ | 225.19 | 4-Cyanophenyl | Enhanced nucleophilic attack | Polymer precursors |

Research Findings and Trends

- Fluorine vs. Chlorine/Bromine : Fluorine’s small size and high electronegativity improve metabolic stability and reduce steric hindrance, making the target compound preferable in drug design .

- Electronic Effects : Electron-withdrawing groups (e.g., -CN, -F) increase ester reactivity, while electron-donating groups (e.g., -S-) alter metabolic pathways .

生物活性

Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate is a fluorinated organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by the presence of fluorine atoms on both the acetic acid moiety and the phenyl ring. This configuration enhances its stability and bioavailability, making it a valuable candidate for various biological studies. The molecular formula is .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorine substituents increase the compound's lipophilicity and metabolic stability, which may facilitate its penetration into biological membranes.

Key Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It can modulate receptor functions, influencing various physiological processes.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related difluorinated compounds have shown activity against various cancer cell lines, including colon carcinoma and breast cancer cells.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCT-116 (Colon) | 6.2 |

| Compound B | T47D (Breast) | 27.3 |

| This compound | TBD | TBD |

Enzyme Interaction Studies

The compound has been utilized in studies to explore enzyme interactions. For example, it has potential applications in studying acetylcholinesterase (AChE) inhibition, which is crucial for developing treatments for neurological disorders.

Case Studies

-

Study on Enzyme Inhibition:

A study investigated the effects of this compound on AChE activity. Results indicated a significant inhibition of enzyme activity at varying concentrations, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.- Results Summary:

- Concentration: 10 µM resulted in approximately 50% inhibition.

- Concentration: 50 µM resulted in approximately 85% inhibition.

- Results Summary:

-

Antimicrobial Activity:

Another study assessed the antimicrobial properties of the compound against various bacterial strains. It was found to exhibit higher antibacterial activity compared to antifungal activity.Bacterial Strain Zone of Inhibition (mm) E. coli 15 S. aureus 18 C. albicans 10

Applications in Research

This compound serves as a versatile building block in organic synthesis and medicinal chemistry. Its unique properties make it suitable for:

- Development of new pharmaceuticals targeting metabolic pathways.

- Synthesis of complex organic molecules with potential therapeutic effects.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves nucleophilic substitution or esterification reactions. For example, fluorinated aromatic intermediates (e.g., 2,4-difluorophenyl derivatives) can react with ethyl 2,2-difluoroacetate under catalytic acidic or basic conditions. Optimization may include solvent selection (e.g., THF or DMF), temperature control (60–100°C), and stoichiometric adjustments to minimize side products like hydrolysis by-products. Evidence from analogous compounds suggests that protecting groups for reactive hydroxyl or amine moieties may enhance yield .

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure and purity of this compound?

- Answer :

- <sup>19</sup>F NMR : Distinct signals for the difluoroacetate group (−CF2−) and aromatic fluorines (2,4-difluorophenyl) should appear in the range of −110 to −130 ppm.

- IR : Stretching vibrations for ester C=O (~1740 cm<sup>−1</sup>) and C-F bonds (~1100–1250 cm<sup>−1</sup>) are key identifiers.

- Mass Spectrometry (MS) : Molecular ion peaks matching the exact mass (C10H8F4O2, ~252.05 g/mol) and fragmentation patterns can validate purity .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Answer : Due to its volatility and potential toxicity:

- Use fume hoods to avoid inhalation of vapors.

- Wear nitrile gloves and eye protection to prevent skin/eye contact.

- Store in airtight containers at 2–8°C, away from moisture and oxidizers.

- Dispose of waste via approved halogenated solvent protocols .

Advanced Research Questions

Q. How can density-functional theory (DFT) calculations aid in predicting the electronic properties and reactivity of this compound?

- Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms can model the electron density distribution, frontier molecular orbitals (HOMO/LUMO), and fluorophilic interactions. For instance, DFT can predict regioselectivity in electrophilic aromatic substitution reactions involving the 2,4-difluorophenyl group, guiding synthetic design .

Q. What mechanistic insights explain the stability of the difluoroacetate moiety under basic or acidic hydrolysis conditions?

- Answer : The electron-withdrawing nature of the −CF2− group stabilizes the ester against nucleophilic attack. Under basic conditions, hydrolysis is slower compared to non-fluorinated esters due to reduced electrophilicity at the carbonyl carbon. Acidic conditions may promote partial hydrolysis, but the steric and electronic effects of the fluorinated groups impede full degradation .

Q. How does X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Answer : Single-crystal X-ray diffraction provides precise bond lengths and angles, confirming the spatial arrangement of the 2,4-difluorophenyl ring and ester group. For example, studies on similar fluorinated acetates reveal planar geometry at the ester carbonyl and dihedral angles between aromatic and acetate moieties, critical for understanding steric effects in drug-receptor interactions .

Q. What role does this compound play in the synthesis of p38 MAP kinase inhibitors or other pharmaceuticals?

- Answer : The 2,4-difluorophenyl group is a common pharmacophore in kinase inhibitors. This compound can serve as a precursor for tert-butyl ester intermediates in inhibitors targeting autoimmune diseases. Hydrolysis of the ester yields carboxylic acid derivatives, which are further functionalized to enhance bioavailability and binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。